3-Ethylpicolinonitrile

Beschreibung

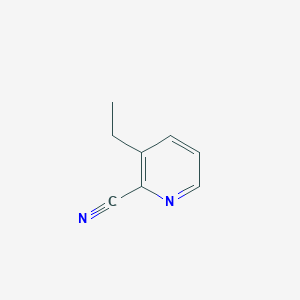

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPNNCNAIOAIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540094 | |

| Record name | 3-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58515-54-1 | |

| Record name | 3-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of 3 Ethylpicolinonitrile

Elucidation of Reaction Pathways and Intermediate Species

The study of 3-Ethylpicolinonitrile's reaction pathways has provided insights into the transient species formed during its chemical transformations. These investigations are crucial for understanding and predicting the compound's behavior in various chemical environments.

Nucleophilic Substitution Reactions

Currently, detailed mechanistic studies and the isolation or spectroscopic identification of specific intermediate species in nucleophilic substitution reactions involving this compound are not extensively documented in publicly accessible literature. General principles of nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings suggest that the reaction would proceed through a Meisenheimer-like intermediate. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom would activate the ring towards nucleophilic attack. However, without specific experimental data for this compound, the precise nature and stability of such intermediates remain a subject for future investigation.

Electrophilic Aromatic Substitution Reactions

Reduction and Oxidation Processes of the Nitrile and Pyridine Moieties

The reduction of the nitrile group in this compound can be achieved using various reducing agents. Catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride would be expected to reduce the nitrile to a primary amine, 3-ethylpicolylamine. The reaction likely proceeds through an imine intermediate which is further reduced.

The oxidation of the pyridine moiety can lead to the corresponding N-oxide. This transformation is typically carried out using peroxy acids. The formation of the N-oxide can alter the reactivity of the pyridine ring, potentially facilitating certain substitution reactions. Further oxidation under harsh conditions could lead to ring-opening products, though specific studies on this compound are lacking.

| Reaction Type | Reagents and Conditions (Hypothetical) | Expected Product | Intermediate Species (Postulated) |

| Nitrile Reduction | H₂, Pd/C or LiAlH₄ | 3-Ethylpicolylamine | Imine |

| Pyridine Oxidation | m-CPBA | This compound N-oxide | - |

Studies on Reaction Selectivity and Stereochemical Control

The selective functionalization of this compound and the stereochemical outcomes of its reactions are critical for its application in the synthesis of more complex molecules.

Regioselectivity and Site-Specific Functionalization

The regioselectivity of reactions on the pyridine ring of this compound is governed by the electronic and steric effects of the existing substituents. The ethyl group is an ortho-, para-director, while the cyano group is a meta-director. The interplay of these directing effects, along with the inherent reactivity of the pyridine ring positions, would determine the site of functionalization. For electrophilic substitution, the positions meta to the cyano group and ortho/para to the ethyl group would be the most likely sites of attack, though the deactivating nature of the ring must be considered. In nucleophilic aromatic substitution, the positions ortho and para to the electron-withdrawing cyano group would be activated.

| Reaction Type | Directing Effect of Ethyl Group | Directing Effect of Cyano Group | Predicted Site of Functionalization |

| Electrophilic Aromatic Substitution | Ortho, Para | Meta | Complex, likely requiring specific catalysts |

| Nucleophilic Aromatic Substitution | - | Ortho, Para | C4 and C6 positions |

Diastereoselectivity and Enantioselectivity in Derivative Formation

As this compound itself is achiral, discussions of diastereoselectivity and enantioselectivity are only relevant in the context of reactions that introduce new chiral centers into its derivatives. For instance, if the nitrile group were to be hydrolyzed to a carboxylic acid and then coupled with a chiral amine, a pair of diastereomers would be formed. Similarly, if a reaction on the pyridine ring or the ethyl group were to create a new stereocenter, the potential for diastereoselective or enantioselective synthesis would arise. However, there is currently no specific research available in the public domain that details stereoselective reactions involving derivatives of this compound.

Investigations into Reaction Kinetics and Thermodynamics

Determination of Rate Laws and Activation Parameters

Furthermore, by studying the effect of temperature on the rate constant, key activation parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using the Arrhenius equation. These parameters provide insight into the energy barrier of the reaction and the frequency of effective collisions. rsc.org Without experimental studies on this compound, these crucial kinetic parameters remain unknown.

Equilibrium Studies and Stability of Intermediates

There is no information regarding equilibrium studies for reactions involving this compound. Such studies are essential for understanding the extent to which a reaction proceeds and the relative thermodynamic stability of reactants and products. youtube.compurdue.edu

Advanced Mechanistic Investigations

Radical Mechanism Probes and Trapping Experiments

There is no evidence to suggest that reactions involving this compound proceed via radical mechanisms. To investigate such pathways, radical trapping experiments would be necessary. researchgate.netresearchgate.net These experiments involve the use of a "radical trap," a molecule that can react with and stabilize a transient radical, leading to a detectable product. researchgate.netresearchgate.net The absence of such studies means that the potential involvement of radical species in the reactivity of this compound is purely speculative.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms during a chemical transformation. wikipedia.orgiaea.orgnih.govnih.govresearchgate.net This is achieved by replacing an atom in a reactant with one of its isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H). The position of the isotopic label in the product molecules can then be determined using techniques like mass spectrometry or NMR spectroscopy, providing unambiguous evidence for bond-making and bond-breaking steps. No isotopic labeling studies have been reported for this compound.

Computational Approaches to Reaction Mechanisms

Computational chemistry, using methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms. nih.govnih.govresearchgate.netresearchgate.net These approaches can be used to model the potential energy surface of a reaction, locate transition states, and calculate activation energies and reaction enthalpies. nih.govnih.govresearchgate.netresearchgate.net Such calculations provide deep insights into the feasibility of different mechanistic pathways. A computational study on this compound could, in principle, predict its reactivity and the mechanisms of its potential transformations. However, no such computational studies have been published in the scientific literature.

Spectroscopic Characterization Techniques for 3 Ethylpicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and provide insights into the electronic environment of each nucleus.

Proton NMR (¹H NMR) for Structural Elucidation and Purity Assessment

Proton NMR (¹H NMR) is a fundamental technique for determining the structure of organic molecules by identifying the number and environment of hydrogen atoms. In 3-Ethylpicolinonitrile, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the ethyl group.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-), being adjacent to a methyl group with three protons, will be split into a quartet. Conversely, the methyl protons (-CH₃), adjacent to a methylene group with two protons, will appear as a triplet. The integration of these signals will correspond to a 2:3 ratio, respectively.

The pyridine ring contains three aromatic protons. Their specific chemical shifts and coupling patterns are influenced by the positions of the ethyl and cyano substituents. The proton at the 6-position is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at the 4 and 5-positions will appear at slightly higher fields, with their coupling constants revealing their ortho, meta, or para relationships.

The purity of a this compound sample can also be assessed using ¹H NMR. The presence of unexpected signals would indicate impurities, and their integration relative to the compound's signals can be used for quantification.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.6 - 8.8 | Doublet | ~5 |

| H-4 | 7.8 - 8.0 | Doublet | ~8 |

| H-5 | 7.3 - 7.5 | Doublet of Doublets | ~8, ~5 |

| -CH₂- | 2.8 - 3.0 | Quartet | ~7.5 |

| -CH₃ | 1.3 - 1.5 | Triplet | ~7.5 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), carbon-carbon coupling is not typically observed, resulting in a spectrum where each unique carbon atom appears as a single peak.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (-CN) will appear in a characteristic downfield region. The five carbons of the pyridine ring will have chemical shifts determined by their position relative to the nitrogen atom and the substituents. The two carbons of the ethyl group will appear in the upfield, aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C-CN) | 145 - 150 |

| C-6 | 150 - 155 |

| C-4 | 135 - 140 |

| C-3 (C-Et) | 140 - 145 |

| C-5 | 120 - 125 |

| -CN | 115 - 120 |

| -CH₂- | 25 - 30 |

| -CH₃ | 10 - 15 |

Other Nuclei NMR (e.g., ¹⁵N, ¹⁹F) for Specific Substituents

Nitrogen-15 (¹⁵N) NMR spectroscopy can be a valuable tool for compounds containing nitrogen atoms, such as this compound, which has two distinct nitrogen environments: the pyridine ring nitrogen and the nitrile nitrogen. Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques can overcome these limitations.

The ¹⁵N chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. The pyridine nitrogen is expected to have a chemical shift in the range of -140 to -40 ppm relative to nitromethane, while the nitrile nitrogen typically appears in the range of -140 to -90 ppm. researchgate.netscience-and-fun.de This difference in chemical shift would allow for the unambiguous assignment of the two nitrogen signals in the ¹⁵N NMR spectrum, providing further confirmation of the molecular structure. nih.govacs.org

Fluorine-19 (¹⁹F) NMR would not be applicable for this compound unless a fluorine-containing substituent was present.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, especially for complex structures.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group. It would also reveal the connectivity of the aromatic protons on the pyridine ring, for instance, showing a correlation between H-4 and H-5, and between H-5 and H-6. youtube.com

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). libretexts.org An HSQC or HMQC spectrum of this compound would show cross-peaks connecting the H-4, H-5, and H-6 signals to their corresponding carbon signals (C-4, C-5, and C-6). Similarly, it would link the methylene and methyl proton signals to their respective carbon signals. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu HMBC is particularly useful for connecting different parts of a molecule. For example, it could show a correlation from the methylene protons of the ethyl group to the C-2, C-3, and C-4 carbons of the pyridine ring, confirming the position of the ethyl group. It could also show correlations from the aromatic protons to the nitrile carbon, confirming its position. youtube.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. missouri.edu The molecular formula of this compound is C₈H₈N₂. By calculating the exact mass based on the most abundant isotopes of carbon, hydrogen, and nitrogen, a theoretical value can be obtained. webqc.orgbiochemcalc.com

The experimentally determined exact mass from an HRMS analysis should match this theoretical value within a very small margin of error (typically a few parts per million), thus confirming the elemental composition of the compound.

Calculated Exact Mass for this compound

| Molecular Formula | Isotope | Exact Mass (Da) |

| C₈H₈N₂ | ¹²C | 96.000000 |

| ¹H | 8.062604 | |

| ¹⁴N | 28.006148 | |

| [M] | 132.068752 |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. In the context of this compound, electron ionization (EI) is commonly employed, which involves bombarding the molecule with a high-energy electron beam. This process results in the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is crucial for confirming its structure.

The dissociation of the energetically unstable molecular ion leads to the formation of smaller fragments. The analysis of these fragmentation patterns can reveal significant structural details. For this compound, key fragmentation pathways likely involve the cleavage of the ethyl group and rearrangements of the pyridine ring.

Table 1: Postulated Mass Spectrometry Fragmentation of this compound

| m/z (mass-to-charge ratio) | Postulated Fragment Ion | Structural Information Gained |

| 118 | [M]⁺ | Molecular weight confirmation |

| 103 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 91 | [M - C₂H₅]⁺ or [M - HCN]⁺ | Loss of an ethyl radical or hydrogen cyanide |

| 77 | [C₆H₅]⁺ | Phenyl cation, suggesting pyridine ring fragmentation |

Note: This table is based on general fragmentation principles of similar aromatic nitriles and ethyl-substituted aromatic compounds. Specific fragmentation can be confirmed through high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) experiments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying unknown components, and quantifying the purity of a substance like this compound.

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique identifier for each component.

For the analysis of this compound, a non-polar or medium-polarity capillary column is typically used. The oven temperature is programmed to ramp up, allowing for the efficient separation of the target compound from any impurities or starting materials.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Value |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Note: These parameters are illustrative and may be optimized for specific instruments and analytical goals.

The combination of retention time from the GC and the mass spectrum from the MS allows for confident identification and quantification of this compound in a sample.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific bonds.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the C≡N stretch of the nitrile group, C-H stretches of the ethyl group and the aromatic ring, and C=C and C=N stretching vibrations of the pyridine ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine ring) |

| ~2975-2850 | C-H stretch | Aliphatic (Ethyl group) |

| ~2230-2210 | C≡N stretch | Nitrile |

| ~1600-1450 | C=C and C=N stretch | Aromatic (Pyridine ring) |

| ~1465 | C-H bend | CH₂ (Ethyl group) |

| ~1380 | C-H bend | CH₃ (Ethyl group) |

The presence of a strong, sharp peak around 2220 cm⁻¹ is a definitive indicator of the nitrile functional group. spectroscopyonline.com The regions corresponding to C-H stretches can distinguish between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the ethyl group. youtube.com

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is complementary to IR spectroscopy, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound would provide a detailed "fingerprint" of the molecule. Key features would include the symmetric stretching of the pyridine ring and the C≡N stretching vibration.

Table 4: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | C-H stretch | Aromatic (Pyridine ring) |

| ~2930 | C-H stretch | Aliphatic (Ethyl group) |

| ~2225 | C≡N stretch | Nitrile |

| ~1605, ~1030, ~1000 | Ring stretching | Pyridine ring |

| ~1450 | C-H deformation | Ethyl group |

The combination of IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of this compound, confirming the presence of all its key functional groups and structural features.

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* transitions within the pyridine ring and n → π* transitions involving the nitrogen atom of the nitrile group and the pyridine ring. The presence of the nitrile and ethyl substituents on the pyridine ring will influence the position and intensity of these absorption bands.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λ_max (nm) | Electronic Transition |

| Ethanol | ~220 | π → π |

| ~270 | π → π | |

| ~320 | n → π* |

Note: The exact λ_max values and molar absorptivities can be influenced by the solvent used for the analysis.

The UV-Vis spectrum provides valuable information about the conjugated π-system of the molecule and can be used for quantitative analysis based on the Beer-Lambert law.

Fluorescence Spectroscopy of Derivatives

Fluorescence spectroscopy is a powerful technique used to study the electronic properties of molecules. While this compound itself may exhibit weak fluorescence, its properties can be tuned and studied in greater detail through chemical modification. By introducing specific functional groups (chromophores and auxochromes) to the core structure, derivatives with significant fluorescent properties can be synthesized. These derivatives are valuable for understanding structure-property relationships and for potential applications in materials science and sensing.

The study of these derivatives typically involves measuring their excitation and emission spectra, fluorescence quantum yield (ΦF), and fluorescence lifetime. The excitation spectrum reveals the wavelengths of light the molecule absorbs to reach an excited state, while the emission spectrum shows the wavelengths of light emitted as the molecule returns to the ground state. The quantum yield is a critical measure of the efficiency of the fluorescence process.

For instance, introducing an electron-donating group (e.g., an amino group) or an electron-withdrawing group (e.g., a nitro group) at different positions on the pyridine ring can significantly alter the intramolecular charge transfer (ICT) character of the molecule. These changes directly impact the fluorescence properties, such as shifting the emission wavelength and changing the intensity of the fluorescence. nih.govresearchgate.net The solvent environment (polarity) also plays a crucial role, often influencing the energy of the excited state and thus the emission wavelength.

Below is a representative table of photophysical data for hypothetical derivatives of this compound, illustrating how substitutions could modulate their fluorescent properties in a common solvent like dichloromethane.

| Compound | Hypothetical Substituent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Derivative 1 | 4-Amino | 350 | 455 | 0.25 |

| Derivative 2 | 4-Nitro | 365 | 510 | 0.08 |

| Derivative 3 | 6-Methoxy | 340 | 430 | 0.15 |

Advanced Spectroscopic Methods for Structural and Dynamic Analysis

To obtain a comprehensive understanding of a molecule's three-dimensional structure, electronic environment, and dynamic behavior, advanced spectroscopic methods are employed. These techniques provide atomic-level detail that is unattainable with more conventional methods. For this compound, methods such as X-ray diffraction and electron paramagnetic resonance spectroscopy would offer profound insights into its solid-state structure and the behavior of its radical species, respectively.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how those molecules pack together in the solid state. nih.govwikipedia.org The technique involves passing a beam of X-rays through a well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots. mdpi.com By analyzing the position and intensity of these spots, the electron density can be mapped, and a detailed structural model can be built. youtube.com

A single-crystal XRD analysis of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurement of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Conformation: The exact spatial orientation of the ethyl group relative to the pyridine ring.

Planarity: The degree of planarity of the pyridine ring.

Intermolecular Interactions: Identification of non-covalent interactions like hydrogen bonds or π–π stacking that govern the crystal packing. mdpi.com

The following table presents plausible crystallographic data for this compound, based on typical values for small organic molecules crystallizing in a monoclinic system.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C8H8N2 |

| Formula Weight | 132.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 6.15 |

| b (Å) | 14.50 |

| c (Å) | 8.20 |

| β (°) | 105.5 |

| Volume (ų) | 704.0 |

| Z (Molecules per unit cell) | 4 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects and characterizes molecules or ions containing one or more unpaired electrons, known as radical species. unibo.itbruker.com Since molecules in their ground state are typically diamagnetic (all electrons paired), EPR is a highly specific technique with virtually no background signal from the parent compound or solvent.

A radical species of this compound, such as its radical anion (formed by one-electron reduction), could be generated and studied. The resulting EPR spectrum provides key information about the electronic structure of the radical. nih.gov The primary parameters derived from the spectrum are the g-factor and hyperfine coupling constants.

g-factor: This is a dimensionless parameter that is characteristic of the radical's electronic environment. For organic radicals, it is typically close to the free electron value of ~2.0023. u-tokyo.ac.jp

Hyperfine Coupling: This arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹⁴N and ¹H). The resulting splitting pattern and coupling constants (denoted as a) reveal the distribution of the unpaired electron's spin density across the molecule. researchgate.net For the this compound radical, coupling to the two nitrogen nuclei (from the pyridine ring and the nitrile group) and various protons would be expected.

The table below provides hypothetical EPR parameters for the this compound radical anion.

| Parameter | Illustrative Value | Information Gained |

|---|---|---|

| g-factor | 2.0028 | Confirms the presence of an organic radical. |

| a(Npyridine) (Gauss) | 5.2 G | Indicates significant spin density on the pyridine nitrogen. |

| a(Nnitrile) (Gauss) | 1.1 G | Indicates smaller spin density on the nitrile nitrogen. |

| a(Hposition 4) (Gauss) | 3.5 G | Reveals spin delocalization onto the pyridine ring protons. |

| a(HCH2) (Gauss) | 0.8 G | Shows minor spin delocalization onto the ethyl group. |

Theoretical and Computational Investigations of 3 Ethylpicolinonitrile

Quantum Chemical Studies

Quantum chemical studies, which are fundamental to understanding the electronic and structural properties of a molecule, rely on solving the Schrödinger equation. Techniques like Density Functional Theory (DFT) and ab initio methods are cornerstones of this field.

Electronic Structure Calculations (e.g., DFT, Ab initio)

Electronic structure calculations are employed to determine the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties. For a molecule like 3-Ethylpicolinonitrile, DFT would be a common method to approximate the electron density and energy of the system. These calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to describe the atomic orbitals. Without specific research, any presented data would be purely hypothetical.

Molecular Orbital Analysis and Electronic Properties

From the electronic structure calculations, one can derive the molecular orbitals and their corresponding energy levels. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. For this compound, one would expect the HOMO to be located primarily on the electron-rich pyridine (B92270) ring and the LUMO to also be distributed over the aromatic system. However, precise energy values and orbital visualizations are not available.

Conformation Analysis and Potential Energy Surfaces

The presence of a flexible ethyl group attached to the picolinonitrile scaffold necessitates a conformational analysis. This involves calculating the molecule's energy as the dihedral angle of the ethyl group is rotated relative to the pyridine ring. The results of these calculations are typically visualized as a potential energy surface, which indicates the most stable (lowest energy) conformations. For this compound, steric interactions between the ethyl group and the nitrile or the pyridine ring would likely influence the preferred rotational isomers. A detailed potential energy surface would quantify these energy differences, but such a study has not been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment.

Conformational Dynamics in Different Environments

MD simulations could be used to observe how the ethyl group of this compound rotates and flexes over time in a vacuum or in the presence of a solvent. This would provide insights into the molecule's flexibility and the accessibility of different conformations under various conditions.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can model these interactions explicitly by surrounding the molecule of interest with solvent molecules. This would allow for the study of how solvents of different polarities might affect the conformational preferences and electronic properties of this compound. For example, a polar solvent might stabilize certain conformations or alter the molecule's dipole moment.

Computational Spectroscopic Analysis

Calculation of Electronic Spectra (UV-Vis):There are no accessible research findings that detail the calculation of the UV-Vis electronic spectrum for this compound.

Without specific scholarly sources on these topics for this compound, generating a scientifically accurate and well-sourced article that adheres to the user's strict outline and content requirements is not feasible. General information on computational chemistry techniques cannot be substituted for specific data on the target compound as per the instructions.

In Silico Design of Novel Derivatives

The exploration of new therapeutic agents often begins with a parent molecule that shows some promise. Through computational, or in silico, techniques, the structure of this lead compound can be modified to enhance its desired properties, such as efficacy and selectivity, while minimizing potential adverse effects. This process of designing novel derivatives from a known scaffold, such as this compound, is a cornerstone of modern drug discovery.

Virtual Screening for Targeted Properties

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.

In the context of this compound, a virtual screening campaign would involve the following hypothetical steps:

Target Identification and Preparation: A biological target relevant to a specific disease would be selected. The three-dimensional structure of this target, obtained through methods like X-ray crystallography or cryo-electron microscopy, is crucial.

Compound Library Generation: A library of virtual compounds would be created. This could include commercially available compounds or a custom-designed library of derivatives based on the this compound scaffold. These derivatives would feature various modifications to the ethyl group, the pyridine ring, or the nitrile moiety.

Molecular Docking: A molecular docking program would be used to predict the binding orientation and affinity of each compound in the library to the active site of the target protein. The docking scores provide an estimation of the binding strength.

Filtering and Selection: The results from the virtual screen would be filtered based on docking scores and other criteria, such as predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. The top-ranking compounds would be selected for further investigation.

A hypothetical virtual screening of this compound derivatives against a specific kinase, for example, could identify compounds with potentially improved inhibitory activity. The results could be presented in a data table summarizing the key findings.

| Derivative ID | Modification | Docking Score (kcal/mol) | Predicted IC50 (µM) | Key Interacting Residues |

| 3-EPN-001 | (R)-1-(pyridin-2-yl)ethanol | -8.5 | 0.5 | MET80, LYS33, GLU91 |

| 3-EPN-002 | 3-(1-aminoethyl)picolinonitrile | -8.2 | 1.2 | ASP144, TYR82 |

| 3-EPN-003 | 3-(1-hydroxyethyl)picolinonitrile | -7.9 | 2.5 | SER14, HIS84 |

Note: This data is hypothetical and for illustrative purposes only.

Rational Design of New Synthetic Targets

Rational design is a more targeted approach where the design of new molecules is based on a detailed understanding of the drug target's structure and the molecular interactions that govern ligand binding. This method aims to design compounds with high specificity and affinity for the target.

The rational design of new synthetic targets based on this compound would involve:

Structure-Activity Relationship (SAR) Studies: Initial experimental data on the biological activity of this compound and a small set of its analogs would be used to establish a preliminary SAR. This helps in understanding which parts of the molecule are crucial for its activity.

Pharmacophore Modeling: A pharmacophore model would be developed based on the essential features required for biological activity. This model represents the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.

Fragment-Based and Scaffold-Hopping Approaches: New functional groups or molecular fragments could be computationally "added" to the this compound scaffold to improve its interaction with the target. Alternatively, "scaffold hopping" could be employed to replace the picolinonitrile core with other chemical structures that maintain the key pharmacophoric features.

De Novo Design: Advanced computational algorithms could be used to design entirely new molecules that fit the active site of the target, using fragments of this compound as a starting point.

Through rational design, novel derivatives of this compound could be conceived with enhanced properties. For instance, modifications could be proposed to improve interactions with specific amino acid residues in the target's active site, thereby increasing potency and selectivity.

| New Synthetic Target | Design Rationale | Predicted Improvement | Target Interaction |

| 3-(1-fluoroethyl)picolinonitrile | Introduce a fluorine atom to enhance electrostatic interactions. | Increased binding affinity and metabolic stability. | Forms a halogen bond with a backbone carbonyl. |

| 3-ethyl-5-methoxypicolinonitrile | Add a methoxy group to explore a new pocket in the binding site. | Improved selectivity over related targets. | Fills a hydrophobic pocket and forms a hydrogen bond. |

| N-(3-ethylpicolinoyl)glycine | Replace the nitrile with a glycine amide to target a polar region. | Enhanced solubility and potential for new hydrogen bonds. | Interacts with charged residues at the solvent-exposed surface. |

Note: This data is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The drive towards greener and more sustainable chemical manufacturing is fueling the development of novel synthetic routes for 3-Ethylpicolinonitrile. Current research focuses on minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.gov Key areas of exploration include the design of more efficient catalytic systems and the implementation of green chemistry principles in the synthesis of pyridine (B92270) derivatives. ijarsct.co.in

Several promising strategies are being investigated to enhance the sustainability of 3-alkylpyridine synthesis. These include microwave-assisted synthesis, which can significantly reduce reaction times and energy requirements. ijarsct.co.in Additionally, the development of biocatalysts and enzyme-based methods offers a pathway to milder reaction conditions and increased selectivity. ijarsct.co.in The use of environmentally friendly solvents and solvent-free reaction conditions are also central to these efforts. ijarsct.co.in

| Synthetic Approach | Key Advantages | Relevant Research Areas |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption, enhanced selectivity. | Rapid heating and uniform energy distribution in pyridine functionalization. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Engineering enzymes for the specific synthesis of pyridine precursors. |

| Solvent-Free Reactions | Minimized waste, reduced environmental impact, simplified purification. | Mechanochemistry and solid-state reactions for pyridine synthesis. |

| Advanced Catalysis | Improved efficiency, higher yields, potential for catalyst recycling. | Development of novel metal-based and organocatalysts for C-H functionalization. |

Advanced Mechanistic Insights into Complex Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Computational modeling and advanced spectroscopic techniques are providing unprecedented insights into the intricate pathways of these chemical reactions. nih.govnih.gov

Density Functional Theory (DFT) studies are being employed to elucidate the geometry of pyridine derivatives and understand their reactivity. nih.govresearchgate.net These computational approaches can help in predicting reaction outcomes and identifying key intermediates and transition states. nih.gov Such mechanistic clarity is essential for controlling selectivity and improving the efficiency of synthetic methods. For instance, understanding the nuances of C-H functionalization of pyridines can lead to more direct and atom-economical synthetic routes. researchgate.net

Exploration of New Applications in Specialized Chemical Synthesis

The unique structural and electronic properties of this compound make it a valuable building block, or synthon, in specialized chemical synthesis. wikipedia.org Its functional groups—the ethyl group and the nitrile group on a pyridine core—offer multiple points for modification, enabling the construction of complex molecular architectures. nih.gov

Researchers are actively exploring the use of functionalized picolinonitriles in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.govchemrxiv.orgbeilstein-journals.org The nitrile group, in particular, is a versatile precursor that can be transformed into a variety of other functional groups. researchgate.net This versatility allows for the creation of diverse libraries of compounds for biological screening and materials development. nih.govmdpi.comnih.gov The pyridine scaffold itself is a common feature in many pharmaceuticals and bioactive molecules, further highlighting the potential of this compound as a key intermediate. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in Research

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthesis Planning | Proposing novel and more efficient synthetic routes. nih.govresearchgate.net |

| Reaction Optimization | Predicting optimal reaction conditions for higher yields and selectivity. beilstein-journals.orgnih.govacs.org |

| Property Prediction | Estimating the physicochemical and biological properties of new derivatives. |

| Autonomous Synthesis | Enabling robotic platforms to perform and optimize syntheses with minimal human intervention. nih.gov |

Collaborative Research Opportunities and Interdisciplinary Studies

The multifaceted nature of research into this compound necessitates a collaborative and interdisciplinary approach. The challenges and opportunities in sustainable synthesis, mechanistic studies, and new applications are best addressed by combining expertise from various fields of chemistry and beyond.

Collaborations between synthetic organic chemists, computational chemists, and chemical engineers can lead to the development of more efficient and sustainable manufacturing processes. beilstein-journals.org Partnerships with medicinal chemists and materials scientists can drive the discovery of new applications for this compound-derived compounds. rsc.org Furthermore, the integration of data scientists and AI specialists is crucial for leveraging the power of machine learning in chemical research. Such interdisciplinary efforts will be key to unlocking the full scientific and commercial potential of this compound in the years to come.

Q & A

Q. Q1. What are the established synthetic routes for 3-Ethylpicolinonitrile, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or catalytic cyanation of picoline derivatives. For example, alkylation of picolinonitrile with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common method .

- Optimization : Use design of experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). Monitor progress via HPLC or GC-MS for intermediate tracking. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reference spectroscopic data (¹H/¹³C NMR, IR) from primary literature for validation .

Q. Q2. Which analytical techniques are critical for characterizing this compound, and how should discrepancies in spectral data be resolved?

Methodological Answer:

- Core Techniques :

- NMR : Compare chemical shifts with computational predictions (e.g., DFT calculations) to confirm structure.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula.

- Chromatography : HPLC purity ≥95% is standard for biological testing.

- Resolving Discrepancies : Cross-validate with alternative methods (e.g., X-ray crystallography if crystalline) or consult spectral databases (SciFinder, Reaxys). Contradictions may arise from solvent effects or impurities; replicate experiments under controlled conditions .

Advanced Research Questions

Q. Q3. How can researchers design experiments to investigate the mechanistic role of this compound in catalytic systems or biological pathways?

Methodological Answer:

- Mechanistic Probes :

- Kinetic Studies : Use stopped-flow spectroscopy or quenching experiments to track reaction intermediates.

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace bond formation/cleavage.

- Computational Modeling : Perform DFT/MD simulations (e.g., Gaussian, GROMACS) to predict transition states or binding affinities .

- Biological Systems : For enzyme inhibition studies, employ dose-response assays (IC₅₀ determination) with appropriate controls (e.g., positive/negative controls per NIH preclinical guidelines) .

Q. Q4. How should contradictory data in the literature regarding this compound’s bioactivity be analyzed and reconciled?

Methodological Answer:

- Root-Cause Analysis :

- Experimental Variability : Compare protocols for differences in cell lines, solvent carriers (e.g., DMSO concentration), or assay conditions (pH, temperature).

- Statistical Rigor : Apply meta-analysis tools (RevMan, Cochrane guidelines) to assess bias. Use funnel plots to detect publication bias .

- Reproducibility : Replicate key studies under standardized conditions, adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Q5. What strategies are effective for integrating this compound into in silico drug discovery pipelines?

Methodological Answer:

- Virtual Screening :

- Ligand-Based : Generate 3D pharmacophore models (MOE, Schrödinger) using known activators/inhibitors.

- Structure-Based : Dock the compound into target proteins (PDB structures) via AutoDock Vina or Glide. Validate predictions with MD simulations for binding stability .

- ADMET Prediction : Use tools like SwissADME or ProTox-II to estimate pharmacokinetics and toxicity. Cross-reference with experimental data (e.g., microsomal stability assays) .

Ethical and Methodological Considerations

Q. Q6. How can ethical and statistical standards be maintained when studying this compound in preclinical models?

Methodological Answer:

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification. Obtain ethics committee approval (e.g., IACUC) before experimentation .

- Statistical Design : Use power analysis (G*Power) to determine minimum sample size. Report p-values with confidence intervals; avoid p-hacking. For non-normal distributions, apply non-parametric tests (Mann-Whitney U) .

Literature and Data Management

Q. Q7. What frameworks ensure rigorous literature reviews and data validation for this compound research?

Methodological Answer:

- Systematic Reviews : Apply PRISMA guidelines to screen and select studies. Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions .

- Data Validation : Cross-check synthesis protocols and spectral data against primary sources (ACS Publications, RSC Journals). Avoid tertiary sources like Wikipedia; prioritize peer-reviewed repositories (ChemRxiv, PubMed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.